tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane

Description

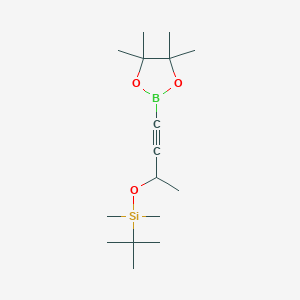

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a bifunctional organometallic compound containing a silyl ether and a pinacol boronate ester linked via an alkyne spacer. The tert-butyldimethylsilyl (TBS) group provides steric protection to the oxygen atom, enhancing stability under acidic or basic conditions . The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJKWYVGUGRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479184 | |

| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849820-20-8 | |

| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl groups present in biological targets, which can lead to changes in the target’s function.

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including carbon-carbon bond-forming processes such as enyne cross-metathesis and the alder ene reaction.

Pharmacokinetics

The boronic acid group can undergo metabolism to form boronate esters, which can be excreted.

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to changes in the function of these targets, potentially leading to various biological effects.

Action Environment

Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids and their derivatives. For instance, the formation of boronate esters is pH-dependent, and the presence of diols can lead to the formation of boronate complexes, which can affect the compound’s stability and interaction with its targets.

Biological Activity

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane (CAS No. 803730-88-3) is a silane compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and potential applications in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing boron and silane functionalities can exhibit significant antioxidant properties. The presence of the dioxaborolane structure in tert-butyldimethylsilane suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that similar compounds can modulate oxidative stress markers in cell cultures .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may influence inflammatory pathways. For instance, it has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells exposed to lipopolysaccharides (LPS). This suggests that tert-butyldimethylsilane could play a role in neuroprotection by mitigating neuroinflammation .

Cytotoxicity

The cytotoxic effects of tert-butyldimethylsilane have been evaluated against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the anti-inflammatory properties of tert-butyldimethylsilane in microglial cells.

- Method : BV2 microglial cells were pre-treated with the compound before exposure to LPS.

- Results : Significant reductions in TNF-α and IL-6 levels were noted after 6 and 24 hours post-exposure compared to control groups .

-

Cytotoxicity Assessment :

- Objective : To assess the compound's effects on various cancer cell lines.

- Method : MTT assays were performed on breast and prostate cancer cell lines.

- Results : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types while demonstrating lower toxicity towards normal fibroblast cells .

The biological activity of tert-butyldimethylsilane can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may enhance cellular antioxidant defenses or directly scavenge ROS.

- Cytokine Regulation : By modulating signaling pathways related to inflammation (e.g., NF-kB pathway), it can reduce pro-inflammatory cytokine production.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| Antioxidant Activity | Moderate to High |

| Anti-inflammatory Activity | Reduces TNF-α and IL-6 |

| Cytotoxicity | Selective against tumor cells |

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is as a reagent in cross-coupling reactions. This compound can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling processes. The presence of the boron moiety allows for effective coupling with various electrophiles, leading to the synthesis of complex organic molecules.

Synthesis of Glycosides

Recent studies have highlighted the role of this silane compound in synthesizing C-glycosides. The compound's ability to participate in stereoselective reactions makes it valuable for constructing glycosidic bonds in carbohydrate chemistry. This is particularly useful in developing bioactive compounds and pharmaceuticals where glycosidic linkages are essential .

Materials Science

Silane Coupling Agents

In materials science, this compound serves as a silane coupling agent. It can enhance the adhesion between organic polymers and inorganic substrates. This property is beneficial in creating composite materials with improved mechanical and thermal properties.

Surface Modification

The compound can also be employed for surface modification of materials. By modifying surfaces with this silane compound, researchers can improve hydrophobicity or alter surface energy characteristics. Such modifications are crucial for applications in coatings and sealants where water resistance and durability are desired.

Medicinal Chemistry

Drug Development

In medicinal chemistry, the unique structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can lead to the design of new therapeutics. For instance, compounds that incorporate this silane may exhibit enhanced bioavailability or specificity towards certain biological pathways.

Prodrug Formulation

This compound can also be utilized in prodrug formulations where it acts as a protective group for reactive functional groups within a drug molecule. By temporarily masking these groups during synthesis or storage, researchers can improve the stability and solubility of pharmaceutical compounds until they reach their target site within the body.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of |

Comparison with Similar Compounds

Key Observations :

- Alkyne vs. Alkene/Alkyl : The alkyne in the target compound enhances rigidity and reactivity in cycloadditions compared to alkenes or alkyl chains, which are more flexible but less reactive .

- Silyl Group Bulk : The tert-butyldimethylsilyl group offers superior steric protection compared to trimethylsilyl analogs, reducing undesired side reactions .

Key Observations :

- Catalytic Systems : Rhodium and copper catalysts are prevalent for alkyne/alkene functionalization, while photoredox methods enable radical-based pathways .

- Yield Trends: Aromatic-linked analogs (e.g., phenoxy) achieve higher yields (95%) due to stabilized intermediates, whereas long-chain alkenes suffer from lower yields (28–49%) due to steric challenges .

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.